![molecular formula C18H15N3O4 B5462816 methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5462816.png)
methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is an off-white solid .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy. For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the various types of protons present in the molecule .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of a weak O–N bond . These reactions can lead to the formation of other heterocycles, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
This compound is an off-white solid . Its melting point and other physical properties can be determined using techniques such as melting point determination and spectroscopic analysis .Mechanism of Action
While the specific mechanism of action of this compound is not mentioned in the retrieved papers, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .
properties
IUPAC Name |
methyl 4-[[(3-phenyl-1,2,4-oxadiazole-5-carbonyl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-18(23)14-9-7-12(8-10-14)11-19-16(22)17-20-15(21-25-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXXKPFTJDGUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.